molecular formula C14H18BrN3OS B1376930 6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1350988-86-1

6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1376930
CAS No.: 1350988-86-1
M. Wt: 356.28 g/mol
InChI Key: XEEVLXZBINVGKW-UHFFFAOYSA-N
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Description

“6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound used in diverse scientific research. It is part of the thiazole family, which are organic five-aromatic ring compounds with a general formula of C3H3NS .


Molecular Structure Analysis

Thiazoles have resonating structures, and some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Synthesis and Anticancer Activity

  • The synthesis of derivatives under Buchwald–Hartwig conditions revealed potential anticancer activities. Compound 18b showed interesting anticancer activities against A549 and HT29 cell lines, indicating its promise in medicinal chemistry for cancer treatment (Nowak et al., 2014).

Antimicrobial Activity

  • New morpholine derivatives containing an azole nucleus demonstrated antimicrobial and antiurease activities. Some compounds displayed significant inhibition against Mycobacterium tuberculosis (H37Rv) and fungal species like Candida albicans and Saccharomyces cerevisiae, highlighting their potential as antimicrobial agents (Bektaş et al., 2012).

Anticonvulsant Agents

  • A series of synthesized compounds were evaluated for their anticonvulsant activities using the Maximal Electro Shock (MES) and PTZ-induced seizure methods. Compounds demonstrated significant activity, suggesting their potential use in treating seizures, without signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Organic Acid-Base Adducts and Salt Formation

  • Studies on non-covalent interactions between 6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine and carboxylic acid derivatives have increased understanding of its role in binding, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. These findings contribute to the broader knowledge of crystal engineering and supramolecular chemistry (Jin et al., 2012).

Future Directions

Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . Therefore, “6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” and its derivatives could be considered as new leading structures for further investigation.

Properties

IUPAC Name

6-bromo-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3OS/c15-11-2-3-12-13(10-11)20-14(17-12)16-4-1-5-18-6-8-19-9-7-18/h2-3,10H,1,4-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVLXZBINVGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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